N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide is a synthetic compound belonging to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide typically involves the reaction of 4,6-diphenylpyrimidine with 2-ethylbutyric acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction conditions may include refluxing in an appropriate solvent, such as anhydrous dioxane, and the use of reagents like sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has shown potential as a bioactive molecule with applications in biological research, including studies on enzyme inhibition and protein interactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, leading to the modulation of biological processes. For example, it has been shown to inhibit Aurora kinase A, a protein involved in cell cycle regulation, thereby affecting cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutyramide can be compared with other similar compounds, such as:
4,6-diphenylpyrimidin-2-amine derivatives: These compounds also exhibit bioactive properties and are used in similar applications.
N-(4,6-diphenylpyrimidin-2-yl)thiourea: This compound has similar structural features and is used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, which make it suitable for a wide range of applications in different fields.
Properties
CAS No. |
820961-71-5 |
---|---|
Molecular Formula |
C22H23N3O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)-2-ethylbutanamide |
InChI |
InChI=1S/C22H23N3O/c1-3-16(4-2)21(26)25-22-23-19(17-11-7-5-8-12-17)15-20(24-22)18-13-9-6-10-14-18/h5-16H,3-4H2,1-2H3,(H,23,24,25,26) |
InChI Key |
YOARGGKKYZIYSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.